molecular formula C13H11BrN2O B5784874 N-(5-bromo-2-pyridinyl)-2-methylbenzamide

N-(5-bromo-2-pyridinyl)-2-methylbenzamide

Cat. No. B5784874
M. Wt: 291.14 g/mol
InChI Key: VLKHCWKBVBYCPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-bromo-2-pyridinyl)-2-methylbenzamide, also known as BAY 11-7082, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a small molecule inhibitor of nuclear factor-kappaB (NF-κB), a transcription factor that plays a crucial role in regulating immune response, inflammation, and cell survival.

Mechanism of Action

N-(5-bromo-2-pyridinyl)-2-methylbenzamide inhibits NF-κB activation by targeting the inhibitor of kappaB kinase (IKK) complex, which is responsible for the phosphorylation and degradation of the inhibitor of kappaB (IκB) proteins. IκB proteins bind to NF-κB, preventing its translocation to the nucleus and subsequent gene expression. By inhibiting IKK, this compound prevents the phosphorylation and degradation of IκB proteins, leading to the inhibition of NF-κB activation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation and survival of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy and radiation therapy. It has also been shown to reduce inflammation and oxidative stress in various animal models of disease.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(5-bromo-2-pyridinyl)-2-methylbenzamide is its specificity for IKK, which allows for the selective inhibition of NF-κB activation without affecting other signaling pathways. However, one of the limitations of this compound is its poor solubility in water, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research on N-(5-bromo-2-pyridinyl)-2-methylbenzamide. One direction is the development of more potent and selective inhibitors of NF-κB activation. Another direction is the investigation of the combination of this compound with other anticancer agents to enhance their efficacy. Additionally, the potential use of this compound as a therapeutic agent for other diseases such as neurodegenerative disorders and viral infections should be explored.

Synthesis Methods

The synthesis of N-(5-bromo-2-pyridinyl)-2-methylbenzamide involves the reaction of 2-amino-5-bromopyridine with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an acylation reaction, resulting in the formation of the desired product. The purity of the compound can be improved through recrystallization from a suitable solvent.

Scientific Research Applications

N-(5-bromo-2-pyridinyl)-2-methylbenzamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit NF-κB activation, which is involved in the pathogenesis of various diseases such as cancer, inflammation, and autoimmune disorders. Therefore, this compound has been investigated as a potential treatment for these diseases.

properties

IUPAC Name

N-(5-bromopyridin-2-yl)-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O/c1-9-4-2-3-5-11(9)13(17)16-12-7-6-10(14)8-15-12/h2-8H,1H3,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLKHCWKBVBYCPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=NC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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